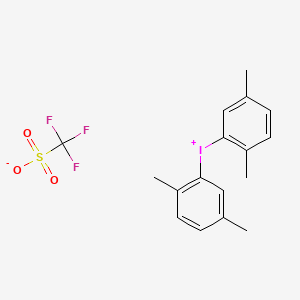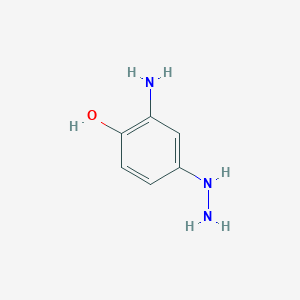
Bis(2,5-dimethylphenyl)iodonium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dimethylphenyl)iodonium triflate is a hypervalent iodine compound with the molecular formula C17H18F3IO3S. It is a yellow to white solid with a melting point of 172 to 175 °C . This compound is part of the diaryliodonium salts family, which are known for their high electrophilicity and versatility in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diaryliodonium salts, including bis(2,5-dimethylphenyl)iodonium triflate, typically involves the oxidation of iodoarenes to the corresponding λ3-iodanes, followed by ligand exchange with arenes or organometallic arenes . This process can be achieved stepwise or in a one-pot reaction. Most synthetic approaches to iodonium salts are conducted under acidic conditions, although some neutral or basic conditions have been developed .
Industrial Production Methods
A scalable electrochemical synthesis method has been developed for diaryliodonium salts. This method involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in a solvent mixture of MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,5-dimethylphenyl)iodonium triflate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is used as an arylating agent for a wide range of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, metal catalysts, and other electrophilic reagents. The reactions are typically carried out under acidic, neutral, or basic conditions, depending on the desired outcome .
Major Products
The major products formed from reactions involving this compound are arylated compounds, which are valuable intermediates in the synthesis of various organic molecules .
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dimethylphenyl)iodonium triflate has a wide range of applications in scientific research, including:
Chemistry: It is used as an arylating agent in organic synthesis and as an oxidizing agent.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which bis(2,5-dimethylphenyl)iodonium triflate exerts its effects involves the transfer of an aryl group to a nucleophile. This process is facilitated by the high electrophilicity of the iodonium ion, which makes it an effective arylating agent . The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyliodonium triflate
- Bis(4-methylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness
Bis(2,5-dimethylphenyl)iodonium triflate is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and selectivity in organic synthesis . This makes it a valuable reagent for specific applications where other diaryliodonium salts may not be as effective.
Eigenschaften
Molekularformel |
C17H18F3IO3S |
|---|---|
Molekulargewicht |
486.3 g/mol |
IUPAC-Name |
bis(2,5-dimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
NOYGJUFDVACLMX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)[I+]C2=C(C=CC(=C2)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)

![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)





![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
